

An In-depth Technical Guide to Benzyl Ethyl-L-valinate Hydrochloride

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Compound of Interest

Compound Name: *Benzyl ethyl-L-valinate
hydrochloride*

Cat. No.: *B15545159*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl ethyl-L-valinate hydrochloride**, a key derivative of the amino acid L-valine. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize amino acid derivatives in their work.

Core Compound Data

Benzyl ethyl-L-valinate hydrochloride is a white to off-white solid compound. As a derivative of L-valine, it finds potential applications in peptide synthesis and as a chiral building block in the development of new pharmaceutical agents.[1] The hydrochloride salt form enhances its stability and solubility in certain solvents, making it convenient for use in various chemical reactions.

Property	Value	Reference
Molecular Weight	271.78 g/mol	[1][2]
Molecular Formula	C ₁₄ H ₂₂ ClNO ₂	[1]
CAS Number	1259396-60-5	[1][2]
Appearance	White to off-white solid	[1][2]
Solubility	Soluble in DMSO (≥ 100 mg/mL)	[1]
Storage	Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)	[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **Benzyl ethyl-L-valinate hydrochloride** is not readily available in public literature, a general approach can be inferred from standard amino acid esterification and protection strategies.

General Synthesis Pathway

The synthesis would likely involve a two-step process:

- **N-protection of L-valine:** The amino group of L-valine is first protected, for example, with a benzyl group.
- **Esterification:** The carboxylic acid group of the N-protected L-valine is then esterified with ethanol in the presence of an acid catalyst (like thionyl chloride or dry HCl gas) to form the ethyl ester.
- **Deprotection and Hydrochloride Salt Formation:** The N-protecting group is subsequently removed, and the resulting amino ester is treated with hydrochloric acid to yield the final hydrochloride salt.



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Caption: General synthesis workflow for **Benzyl ethyl-L-valinate hydrochloride**.

Characterization

The structural confirmation of **Benzyl ethyl-L-valinate hydrochloride** would be performed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy would be used to confirm the presence of the benzyl, ethyl, and valine moieties and their connectivity.
- Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and confirm its elemental composition.
- High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique to assess the purity of the synthesized compound.

While specific spectra for **Benzyl ethyl-L-valinate hydrochloride** are not publicly available, researchers can obtain this data from commercial suppliers upon request.^[3]

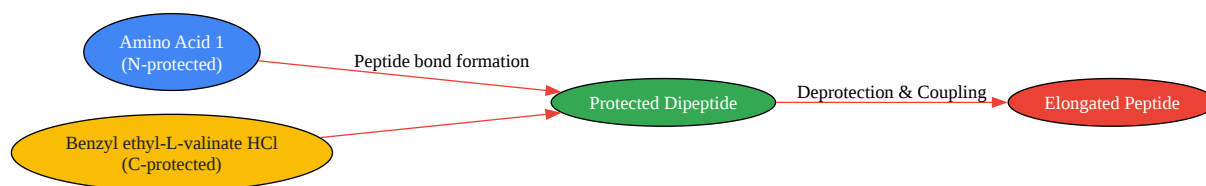
Applications in Drug Development

As a derivative of L-valine, **Benzyl ethyl-L-valinate hydrochloride** serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of peptide-based therapeutics.

Peptide Synthesis

Amino acid esters are fundamental building blocks in peptide synthesis. The ethyl ester group in **Benzyl ethyl-L-valinate hydrochloride** protects the C-terminus of the valine residue, allowing for the controlled formation of a peptide bond with the N-terminus of another amino acid. The benzyl group on the nitrogen atom serves as a protecting group that can be

selectively removed during the synthesis of a peptide chain. The use of such protected amino acids is a cornerstone of both solid-phase and solution-phase peptide synthesis.



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Caption: Role of Benzyl ethyl-L-valinate HCl in peptide synthesis.

Chiral Building Block

The inherent chirality of the L-valine core makes **Benzyl ethyl-L-valinate hydrochloride** a useful chiral building block. In drug development, controlling the stereochemistry of a molecule is often critical for its efficacy and safety. This compound can be incorporated into the synthesis of small molecule drugs to introduce a specific stereocenter, influencing the final product's three-dimensional structure and biological activity.[4]

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